molecular formula C8H4BrClF4 B1350555 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide CAS No. 261763-09-1

3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide

Cat. No.: B1350555
CAS No.: 261763-09-1
M. Wt: 291.47 g/mol
InChI Key: SPNVJHWULHTZHG-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide is a useful research compound. Its molecular formula is C8H4BrClF4 and its molecular weight is 291.47 g/mol. The purity is usually 95%.
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Scientific Research Applications

Subheading Anticancer "Pro-Prodrugs" Synthesis

The compound has been used in the synthesis of novel anticancer agents. For instance, derivatives like 3-halocyclophosphamides were prepared by reacting with anticancer drugs such as cyclophosphamide. These compounds showed varied efficacy against certain cancers, indicating their potential in cancer treatment research (Zon et al., 1983).

Chemical Reactions and Molecular Synthesis

Subheading Friedel-Crafts Alkylation in Molecular Synthesis

The compound is instrumental in Friedel-Crafts alkylation reactions under superacidic conditions. This process involves the formation of benzyl cations and their subsequent reaction with arenes to produce various compounds, often used in medicinal chemistry (Sandzhieva et al., 2016).

Application in Fluoro Complex Synthesis

Subheading Synthesis of Five-Coordinate Fluoro Complex

It is also used in the creation of a five-coordinate fluoro complex of Ruthenium(II). This complex has been shown to react efficiently with various bromides and chlorides, highlighting its utility in complex molecular syntheses (Barthazy et al., 1999).

Drug Design and Pharmacological Applications

Subheading Trifluoroethylation in Drug Design

In drug design, the introduction of fluorinated moieties like trifluoromethyl groups, to which this compound contributes, has significantly impacted biological activities of molecules. It is especially important in the trifluoroethylation of organoboronic acids and esters, a process with potential utilities in medicinal chemistry (Zhao & Hu, 2012).

Mechanism of Action

Target of Action

It is known to be used in proteomics research , suggesting that it may interact with proteins or other biological macromolecules.

Mode of Action

It’s known that benzylic bromides can undergo free radical bromination and nucleophilic substitution . These reactions could potentially lead to changes in the target molecules, altering their function or activity.

Biochemical Pathways

Given its use in proteomics research , it may be involved in pathways related to protein synthesis or modification.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide. For instance, it’s known that acids may react with metals to produce hydrogen, a highly flammable and explosive gas . Heating may cause expansion or decomposition leading to violent rupture of containers . Therefore, careful handling and storage are crucial to maintain its stability and ensure safety.

Biochemical Analysis

Biochemical Properties

3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide plays a significant role in biochemical reactions, particularly in proteomics research. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in nucleophilic substitution reactions, where it can act as an electrophile due to the presence of the bromine atom. This interaction can lead to the formation of covalent bonds with nucleophilic sites on enzymes and proteins, potentially altering their activity and function .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form covalent bonds with proteins can lead to changes in protein function, which in turn can impact various cellular processes. For example, it may inhibit or activate specific signaling pathways, leading to altered gene expression and metabolic activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The bromine atom in the compound makes it highly reactive, allowing it to form covalent bonds with nucleophilic sites on enzymes and proteins. This can result in enzyme inhibition or activation, depending on the specific interaction. Additionally, the compound can influence gene expression by modifying transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable at ambient temperature, but its reactivity may decrease over time due to potential degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to the compound can lead to sustained changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, toxic or adverse effects may occur at high doses, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and metabolite levels, potentially leading to changes in cellular metabolism. The compound’s metabolic pathways are complex and may involve multiple steps and intermediates .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. Understanding these transport and distribution mechanisms is crucial for elucidating the compound’s overall effects .

Properties

IUPAC Name

1-(bromomethyl)-3-chloro-2-fluoro-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClF4/c9-3-4-1-5(8(12,13)14)2-6(10)7(4)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNVJHWULHTZHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CBr)F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378695
Record name 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261763-09-1
Record name 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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